Alpha-Chlorine Position Confers 14-Fold Higher Acidity than Beta-Substituted 3-Chloropropionic Acid
2-Chloropropionic acid exhibits a pKa of 2.83, representing a >14-fold greater acid strength compared to its regioisomer 3-chloropropionic acid (pKa 3.98) [1]. This differential arises from the alpha-chlorine's stronger negative inductive (-I) effect, which pulls electron density away from the carboxyl group more effectively than the beta-position chlorine in 3-chloropropionic acid [1]. The predicted pKa of 2.96±0.10 from computational models aligns well with the experimental value .
| Evidence Dimension | Acid dissociation constant (pKa; aqueous) |
|---|---|
| Target Compound Data | pKa = 2.83 (experimental); pKa = 2.96±0.10 (predicted) |
| Comparator Or Baseline | 3-Chloropropionic acid (beta-chloro): pKa = 3.98 |
| Quantified Difference | ΔpKa = 1.15; acidity ratio = 10^(1.15) ≈ 14.1× greater acidity |
| Conditions | Aqueous solution; standard pKa determination conditions |
Why This Matters
This >14-fold acidity difference directly impacts reaction kinetics, catalyst selection, and buffer system compatibility in synthetic workflows—substituting 3-chloropropionic acid for 2-CPA in acid-catalyzed reactions would fundamentally alter rate-determining steps and product distributions.
- [1] Assignment Expert. Organic Chemistry Question #17919: pKa of 2-chloropropionic acid (2.83) vs 3-chloropropionic acid (3.98). Available at: https://assignmentexpert.com/homework-answers/chemistry/organic-chemistry/question-17919. View Source
